

Technical Guide: 4-Benzoyl-3-nitropyridine

Chemical Properties & Applications

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Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

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Executive Summary

4-Benzoyl-3-nitropyridine (CAS: Not widely listed as commodity; IUPAC: (3-nitropyridin-4-yl)(phenyl)methanone) is a high-value heterocyclic building block used primarily in the synthesis of fused polycyclic systems. Its structural uniqueness lies in the ortho-disposition of a strong electron-withdrawing nitro group relative to the benzoyl moiety on the pyridine ring. This "push-pull" electronic environment makes it a potent electrophile and a versatile precursor for 3-amino-4-benzoylpyridine, a "privileged scaffold" for generating 1,6-naphthyridines, pyrido[3,4-d]pyrimidines, and pyrido[3,4-b]indoles (γ -carboline).

This guide details the physicochemical profile, validated synthesis protocols, and critical cyclization pathways of **4-benzoyl-3-nitropyridine** for researchers in medicinal chemistry.

Physicochemical Profile

Property	Description
Chemical Name	(3-Nitropyridin-4-yl)(phenyl)methanone
Molecular Formula	C ₁₂ H ₈ N ₂ O ₃
Molecular Weight	228.21 g/mol
Appearance	Pale yellow to yellow crystalline solid
Solubility	Soluble in DCM, CHCl ₃ , EtOAc, DMSO; sparingly soluble in water.
Electronic Character	Highly electron-deficient pyridine ring due to 3-NO ₂ and 4-C(O)Ph groups.
Key Reactivity	Nucleophilic aromatic substitution (S _N Ar) at C2/C6; Nitro reduction; Carbonyl condensation.

Synthetic Routes & Protocols

Synthesis of **4-benzoyl-3-nitropyridine** is non-trivial due to the deactivated nature of the pyridine ring. Two primary methodologies are established: Direct Nitration (preferred for scale) and Oxidative Functionalization (preferred for diversity).

Method A: Modified Nitration of 4-Benzoylpyridine (Recommended)

Based on the Katritzky protocol for deactivated pyridines.

Principle: Standard mixed-acid nitration fails due to protonation of the pyridine nitrogen, which deactivates the ring. Using Trifluoroacetic Anhydride (TFAA) generates the highly electrophilic trifluoroacetyl nitrate species, enabling nitration at the 3-position despite the deactivating 4-benzoyl group.

Protocol:

- **Reagent Setup:** In a flame-dried round-bottom flask under N₂, dissolve 4-benzoylpyridine (1.0 equiv) in TFAA (4–5 equiv).

- Nitration: Cool the solution to 0°C. Add fuming HNO₃ (1.1 equiv) dropwise over 30 minutes.
 - Critical Control: Maintain temperature <5°C to prevent over-nitration or decomposition.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
- Workup: Pour the mixture onto crushed ice. Neutralize carefully with solid NaHCO₃ or 10% NaOH to pH 7–8.
- Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the yellow solid product.

Method B: Oxidation of (3-Nitropyridin-4-yl) (phenyl)methanol

Best for generating analogues with substituted phenyl rings.

Pathway:

- Precursor Synthesis: React 4-chloro-3-nitropyridine with benzaldehyde (via lithiation of the pyridine at -78°C) OR react 4-formyl-3-nitropyridine with phenylmagnesium bromide.
- Oxidation: Treat the resulting alcohol intermediate with Jones Reagent (CrO₃/H₂SO₄) or PCC (Pyridinium Chlorochromate) in DCM to yield the ketone.

Reactivity & Transformations

The core utility of **4-benzoyl-3-nitropyridine** lies in its transformation into the 3-amino-4-benzoylpyridine scaffold, which serves as a "linchpin" for cyclization.

Pathway 1: Reduction to 3-Amino-4-benzoylpyridine

The nitro group is selectively reduced to the amine without affecting the ketone, provided mild conditions are used.

- Reagents: Fe powder / NH₄Cl in EtOH/H₂O (70°C) OR SnCl₂ in EtOH.
- Outcome: Yields (3-aminopyridin-4-yl)(phenyl)methanone.
- Significance: This intermediate possesses both a nucleophile (NH₂) and an electrophile (C=O) in an ortho relationship, primed for condensation.

Pathway 2: Friedländer Condensation (Synthesis of 1,6-Naphthyridines)

Reacting the amine intermediate with ketones or active methylenes yields 1,6-naphthyridines, a scaffold found in kinase inhibitors and antimalarials.

- Mechanism: Condensation of the amino group with a carbonyl, followed by intramolecular cyclization onto the benzoyl ketone.
- Target: 4-Phenyl-1,6-naphthyridine derivatives.

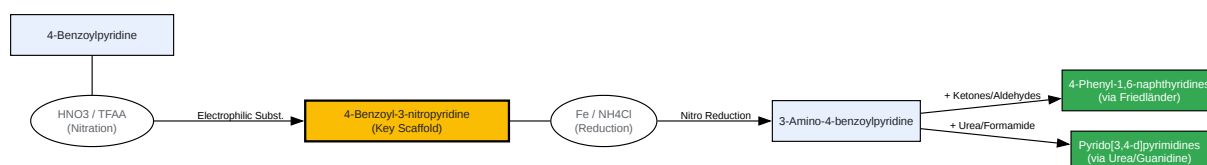
Pathway 3: Synthesis of Pyrido[3,4-d]pyrimidines

Reaction with urea, formamide, or guanidine leads to cyclization at the nitrogen and the ketone carbon.

- Target: 4-Phenylpyrido[3,4-d]pyrimidin-2(1H)-one.

Visualizing the Chemical Space

The following diagram illustrates the synthesis and downstream applications of **4-benzoyl-3-nitropyridine**.



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Caption: Synthetic workflow from 4-benzoylpyridine to fused heterocyclic drug scaffolds via the 3-nitro intermediate.

References

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